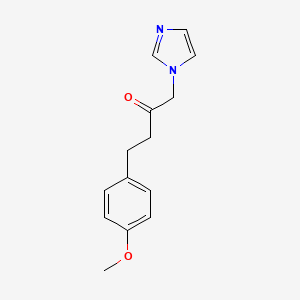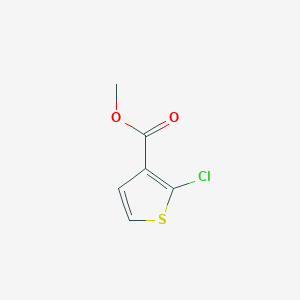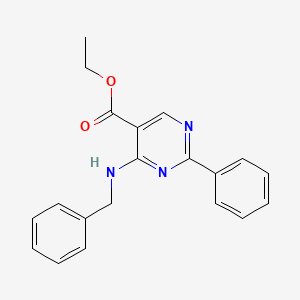
1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one
Übersicht
Beschreibung
1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one, also known as PHMB, is a chemical compound that has been widely used in scientific research due to its unique properties. PHMB is a synthetic compound that belongs to the family of imidazoles and has been extensively studied for its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of imidazole derivatives, including those related to the specified compound, has been extensively studied due to their biological and pharmaceutical importance. These compounds are synthesized and characterized using various spectral methods, including NMR and FT-IR, highlighting their potential in medicinal chemistry due to their antimicrobial and anticancer activities (Ramanathan, 2017).
- Another study focused on the synthesis of imidazole derivatives using microwave irradiation, demonstrating the method's efficiency and safety. The synthesized compounds exhibited significant corrosion inhibition efficacy, emphasizing their potential in protecting metals in acidic environments (Prashanth et al., 2021).
Biological Activities
- Imidazole derivatives have shown a broad range of biological activities. For example, specific derivatives have demonstrated potent in vitro antifungal activity against Candida albicans, highlighting their potential as antifungal agents (Massa et al., 1992).
- In a study on corrosion inhibition, imidazole derivatives were synthesized and tested for their effectiveness in protecting mild steel in acidic solutions. These compounds not only showed high corrosion inhibition efficiency but also provided insights into the role of functional groups in enhancing their inhibitory activity, underscoring their utility in industrial applications (Costa et al., 2021).
Molecular Modeling and Theoretical Studies
- Computational studies have been conducted to understand the reactivity of newly synthesized imidazole derivatives. These studies combine experimental spectroscopy with density functional theory (DFT) calculations, exploring the compounds' reactivity and potential applications in materials science and pharmacology (Hossain et al., 2018).
Antimicrobial and Antitubercular Applications
- Several imidazole derivatives have been evaluated for their antimicrobial and antitubercular activities, showing significant action against various bacterial and fungal strains. This research suggests that imidazole derivatives can be potent candidates for developing new antimicrobial and antitubercular drugs (Ranjith et al., 2014).
Eigenschaften
IUPAC Name |
1-imidazol-1-yl-4-(4-methoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14-6-3-12(4-7-14)2-5-13(17)10-16-9-8-15-11-16/h3-4,6-9,11H,2,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZJAHNKWSUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(1-Adamantylmethyl)propyl]amine hydrochloride](/img/structure/B3153659.png)

![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)




![2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3153710.png)

![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)
![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)
amine](/img/structure/B3153740.png)